(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid - 178306-52-0

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Catalog Number: EVT-351101
CAS Number: 178306-52-0
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral compound and a single enantiomer of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. It is a crucial building block in the multi-step synthesis of Ambrisentan, a drug used in the treatment of pulmonary arterial hypertension (PAH). [, ]

Synthesis Analysis
  • Darzens Condensation, Methanolysis, and Hydrolysis: Benzophenone is used as the starting material. A Darzens condensation reaction, followed by methanolysis and hydrolysis, yields 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid. [, ]
  • Resolution: The racemic mixture of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid can be resolved to obtain the desired (S)-enantiomer. This can be achieved through various methods:
    • Chiral Resolving Agent: Resolution using (S)-1-(4-Nitro-phenyl)-ethylamine hydrochloride as the resolving agent leads to the formation of diastereomeric salts with different solubility, allowing for separation. Acidification of the desired diastereomeric salt yields (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid. []
    • Diastereotropic Resolution: Reaction of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid with L-proline methyl ester hydrochloride leads to the formation of diastereomers which can be separated to obtain the (S)-enantiomer. []
  • Reaction with Optical Alkali: Reacting the racemic acid with an optical alkali like L-proline methyl ester hydrochloride or R-(+)-α-phenylethylamine results in the formation of diastereomeric salts with varying solubilities. Separation and subsequent processing yield the desired (S)-enantiomer. []
Chemical Reactions Analysis
  • Nucleophilic Substitution: This enantiomerically pure acid reacts with 4,6-dimethyl-2-methylsulfonyl pyrimidine via nucleophilic substitution to yield Ambrisentan. [, ]
Applications

The primary application of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid lies in its use as a vital building block for the synthesis of Ambrisentan. [, ] Research emphasizes developing efficient and scalable synthesis methods to obtain this chiral intermediate in high yield and purity. []

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Compound Description: This compound is the racemic mixture of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid and its enantiomer. It serves as a crucial intermediate in the synthesis of Ambrisentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. [, , ]

Relevance: This compound is directly related to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid as it represents the racemic mixture from which the (S)-enantiomer is resolved. [, , ]

Ambrisentan

Compound Description: Ambrisentan is an endothelin receptor antagonist (ERA) used for the treatment of pulmonary arterial hypertension (PAH). [] It functions by selectively blocking endothelin A receptors, which are involved in vasoconstriction. []

Relevance: Ambrisentan is synthesized from (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid through a nucleophilic substitution reaction with 4,6-dimethyl-2-methylsulfonyl pyrimidine. [, ] This direct synthetic connection makes it a structurally related compound.

(S)-1-(4-Nitro-phenyl)-ethylamine hydrochloride

Compound Description: This compound acts as a chiral resolving agent in the preparation of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. []

Relevance: While not structurally similar to the target compound, (S)-1-(4-Nitro-phenyl)-ethylamine hydrochloride plays a critical role in isolating (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid from its racemic mixture through the formation and separation of diastereomeric salts. []

L-proline methyl ester hydrochloride

Compound Description: This compound is another chiral resolving agent used to separate the enantiomers of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. []

Relevance: Similar to (S)-1-(4-Nitro-phenyl)-ethylamine hydrochloride, L-proline methyl ester hydrochloride enables the resolution of the racemic mixture to obtain the desired (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. []

R-(+)-alpha-Phenylethylamine

Compound Description: This compound serves as an alternative optically active alkali for resolving the racemic mixture of 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid. []

Relevance: Although it is used to resolve a structurally similar compound, 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid, instead of the diphenyl analogue, its application highlights the use of chiral amines for separating these types of enantiomers. [] The structural similarity between the two racemic acids suggests a potential for R-(+)-alpha-Phenylethylamine to resolve the racemic mixture of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

(S)-3-Methoxy-2-(4,6-dimethoxypyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 135252)

Compound Description: LU 135252 is an orally active, selective endothelin A receptor antagonist. [] In experimental models, it effectively prevents the development of pulmonary hypertension and reverses endothelial dysfunction. []

Relevance: LU 135252 shares a significant structural similarity with (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, particularly in the diphenylpropionic acid core and the presence of a methoxy group on the propionic acid chain. [] The primary structural difference lies in the substituent at the 2-position of the propionic acid.

(S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872)

Compound Description: LU 302872 is another orally active endothelin receptor antagonist, exhibiting a mixed ET(A)/ET(B) receptor antagonist profile. [] It demonstrates efficacy in antagonizing endothelin-induced effects in various animal models. []

Relevance: This compound is a derivative of LU 135252 and retains the diphenylpropionic acid core. [] It features a more complex substituent at the 3-position of the propionic acid chain compared to LU 135252. The presence of the 4,6-dimethylpyrimidin-2-yloxy group at the 2-position, like in LU 135252, further highlights the structural similarities and potential SAR within this series of compounds. []

2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl)propionic acid (NM-3)

Compound Description: NM-3 represents a small molecule isocoumarin derivative currently undergoing clinical trials as an orally bioavailable anticancer agent. [, ] Its mechanism of action involves inducing both apoptotic and non-apoptotic cell death in human carcinoma cells and potentiating the cytotoxic effects of various chemotherapeutic drugs. [, ]

Relevance: Although belonging to a different chemical class than (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, NM-3 shares a similar propionic acid motif with a hydroxyl group at the 2-position and a methoxy substituent in the molecule. [, ] These shared structural features, despite the distinct core structures, might indicate commonalities in their physicochemical properties or potential for binding interactions.

Properties

CAS Number

178306-52-0

Product Name

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

IUPAC Name

(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)/t14-/m1/s1

InChI Key

RQJWOLFMWKZKCJ-CQSZACIVSA-N

SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O

Synonyms

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O

Isomeric SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.